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Executive Summary

Herbacetin is a naturally occurring flavonoid compound that has gained significant attention in

pharmaceutical research for its diverse biological activities and multi-target mechanism of action.

Initially identified in traditional medicinal plants like Rhodiola rosea L. and flaxseed, herbacetin has

demonstrated potent therapeutic efficacy across various disease models, including cardiovascular

conditions, cancer, metabolic disorders, and respiratory diseases. Its discovery as a novel inhibitor of key

molecular targets like SGK1 and ornithine decarboxylase has positioned it as a promising lead compound

for drug development. This comprehensive technical review synthesizes current scientific knowledge on

herbacetin, detailing its historical context, mechanism of action, therapeutic applications, and experimental

approaches for studying its effects, providing researchers with essential information for advancing

herbacetin-related drug discovery programs.

Introduction and Chemical Properties

Herbacetin (molecular formula: C₁₅H₁₀O₇, molecular weight: 302.24 g/mol, CAS No: 527-95-7) is a

flavonol-type flavonoid characterized by a distinct chemical structure featuring multiple phenolic hydroxyl
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groups at the C-3, C-8, C-4' positions, which contribute to its strong antioxidant activity [1] [2]. The

compound's five phenolic hydroxyl groups enable effective free radical scavenging and oxidative damage

protection, establishing a fundamental basis for its broad biological activities [3]. Naturally occurring

herbacetin is found in various plant sources, primarily:

Flaxseed (Linum usitatissimum) - Particularly concentrated in the hulls as herbacetin diglucoside

Rhodiola species (especially Rhodiola rosea L.) - Used traditionally in Europe and Asia
Sedum species - Source of herbacetin glycosides [3]

Herbacetin's physicochemical properties include limited water solubility but good solubility in DMSO (60

mg/mL, 198.51 mM) and ethanol (5 mg/mL), which should be considered when designing experimental

formulations [2]. The compound has demonstrated exceptional stability when stored properly (-20°C in

powder form), making it suitable for pharmaceutical development [2].

Historical Discovery and Research Timeline

Early Identification and Traditional Use

The historical context of herbacetin is rooted in the traditional use of its source plants across various

medicinal systems. Rhodiola species have been classified as traditional herbal medicinal products by the

European Medicines Agency Committee on Herbal Medicinal Products, with a long history of use in both

European and Asian countries for bolstering immunity, ameliorating altitude sickness, fighting aging, and

reducing burnout in patients with fatigue syndrome [1]. Clinical studies have reported that Rhodiola extracts

could relieve symptoms of ischemic heart disease, such as angina pectoris, and decrease hypoxia-induced

oxidative stress [1]. Similarly, flaxseed has been consumed as food and traditional medicine for decades,

with historical use for controlling hyperglycemia [4].

Modern Research Trajectory

The systematic investigation of herbacetin's specific biological activities began in earnest in the 2010s, with

significant milestones including:
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2013: Initial discovery of herbacetin as an allosteric inhibitor of ornithine decarboxylase (ODC) with

anticancer properties [5] [6]
2016: Detailed mechanistic studies confirming herbacetin's binding to ODC and efficacy in colon

cancer models [5]
2021: Identification of herbacetin as a novel SGK1 inhibitor with potential applications in cardiac

hypertrophy [1]
2024-2025: Expanding research on herbacetin's effects on respiratory conditions including asthma

and influenza-induced lung injury [7] [3]

Table 1: Key Milestones in Herbacetin Research

Year Discovery Milestone Significance Reference

2013 ODC inhibition identified First major molecular target discovered [6]

2016 Allosteric binding mechanism

characterized

Explained specificity compared to other

flavonoids

[5]

2021 SGK1 inhibition discovered (IC₅₀

= 752 nM)

Expanded therapeutic applications to

cardiovascular diseases

[1]

2024 Efficacy in asthma models

demonstrated

Revealed SGK1/NF-κB pathway modulation [3]

2025 Anti-influenza activity via NA

binding

Showed broad-spectrum antiviral potential [7]

Molecular Mechanisms and Signaling Pathways

Primary Molecular Targets

Herbacetin exerts its diverse pharmacological effects through interactions with several key molecular

targets, demonstrating a multi-target mechanism that underpins its therapeutic potential:

SGK1 Inhibition: Herbacetin functions as a novel serum/glucocorticoid regulated kinase 1 (SGK1)

inhibitor with an IC₅₀ of 752 nmol [1]. Thermal shift assays, KINOMEscan in vitro assays, and
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molecular docking studies have proven a direct binding interaction between herbacetin and SGK1 [1].

Site-specific mutation of Asp177 in SGK1 completely ablated the inhibitory activity of herbacetin,

indicating this residue's critical role in the binding interaction [1]. The presence of —OH groups at the

C-3, C-8, C-4' positions of the flavonoid structure appears favorable for SGK1 inhibition [1].

Ornithine Decarboxylase Inhibition: Herbacetin acts as an effective allosteric inhibitor of ornithine

decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis [5]. Computer docking

simulation and in vitro ODC enzyme assays identified aspartate 44 in ODC as critical for herbacetin

binding [5]. Unlike traditional ODC inhibitors like DFMO, herbacetin's allosteric mechanism

provides a potentially safer profile with reduced toxicity [5].

Neuraminidase Binding: Recent studies have shown that herbacetin binds to the neuraminidase

(NA) protein of influenza virus, reducing viral infection and subsequent activation of fibrotic pathways

[7]. Biological layer interferometry (BLI) and cell thermal shift assays (CETSA) confirmed this direct

binding interaction [7].

Signaling Pathway Modulation

Herbacetin's interactions with primary molecular targets result in downstream effects on multiple critical

signaling pathways:
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Diagram 1: Herbacetin's multi-target mechanism and downstream signaling pathways. Herbacetin directly

inhibits SGK1 and ODC while binding to viral neuraminidase, resulting in modulation of critical pathways

involved in cardiovascular, inflammatory, fibrotic, and oncological processes.

The diagram above illustrates herbacetin's complex multi-target mechanism, showing how its interactions

with primary molecular targets translate to downstream effects on disease-relevant pathways.

Table 2: Herbacetin's Molecular Targets and Downstream Effects

Molecular
Target

Type of Interaction Key Downstream Effects
Therapeutic
Implications

SGK1 Direct inhibition
(IC₅₀ = 752 nM)

Decreased FoxO1
phosphorylation; Reduced NF-

κB activation

Cardiac protection; Anti-
inflammatory effects
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Molecular
Target

Type of Interaction Key Downstream Effects
Therapeutic
Implications

ODC Allosteric inhibition Reduced polyamine synthesis;

Decreased ERK1/2
phosphorylation

Anticancer activity;

Chemoprevention

Neuraminidase Direct binding Reduced viral infection;
Suppressed TGF-β/Smad3

pathway

Anti-influenza activity;
Anti-fibrotic effects

ACSL4 Downregulation

(predicted)

Reduced ferroptosis; Decreased

oxidative stress

Cardioprotection against

doxorubicin toxicity

Therapeutic Applications and Efficacy Data

Cardiovascular Applications

Herbacetin has demonstrated significant cardioprotective effects across multiple experimental models:

Cardiac Hypertrophy: Herbacetin significantly suppressed cardiomyocyte hypertrophy both in vitro

and in vivo, reduced reactive oxygen species (ROS) synthesis and calcium accumulation, and

decreased phosphorylation of SGK1 while regulating its downstream forkhead box protein O1

(FoxO1) signaling pathway [1]. In mouse models subjected to transverse aortic constriction (TAC),

herbacetin treatment reversed cardiac hypertrophy as measured by heart weight to tibia length ratio

(HW/TL) and improved multiple cardiac function-related echocardiographic parameters [1].

Doxorubicin-Induced Cardiotoxicity: Herbacetin has shown protective effects against doxorubicin-

induced cardiotoxicity through mitigation of oxidative stress and ferroptosis, potentially via regulation

of ACSL4 [8]. This suggests potential application as an adjunct therapy in cancer patients receiving

anthracycline chemotherapy.

Oncological Applications
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Herbacetin exhibits broad-spectrum anticancer activity through multiple mechanisms:

Colon Cancer: Intraperitoneal or oral administration of herbacetin effectively suppressed HCT116

xenograft tumor growth and reduced the number and size of polyps in a mouse model of APC-driven

colon cancer (ApcMin/+) [5]. Herbacetin displayed potent anticancer activity in colon cancer cell

lines expressing high levels of ODC, with efficacy comparable to the established ODC inhibitor

DFMO but without associated hearing loss toxicity [5].

Chemoprevention: Herbacetin's ODC inhibitory activity positions it as a promising chemopreventive

agent, particularly for colorectal cancer [5] [6]. Its ability to suppress TPA- or EGF-induced

phosphorylation of ERK1 and ERK2 further supports its potential in preventing tumor promotion [5].

Metabolic and Inflammatory Applications

Research has revealed herbacetin's potential in managing metabolic disorders and inflammatory

conditions:

Insulin Resistance: Herbacetin ameliorated high percent dietary fat-induced insulin resistance and

lipid accumulation through regulation of hepatic lipid metabolizing and lipid-regulating enzymes [4].

In obesity-associated insulin resistance (OIR) mouse models, herbacetin treatment significantly

reduced plasma glucose, insulin, HOMA-IR, and HbA1c levels while improving lipid metabolism [4].

Asthma: Herbacetin reduced pro-inflammatory cytokine levels by inhibiting the SGK1/NF-κB

pathway in ovalbumin (OVA)-induced asthma models [3] [9]. Treatment resulted in decreased

inflammation, reduced ROS generation, inhibited cell apoptosis, and promoted cell proliferation in

lung epithelial cells [3].

Influenza-Induced Lung Injury: Herbacetin alleviated influenza virus-induced lung injury and

pulmonary fibrosis by binding to viral neuraminidase, reducing viral infection, and suppressing

activation of the TGF-β/Smad3 pathway [7]. This represents a novel approach to addressing severe

complications of influenza infection.

Table 3: Efficacy Data for Herbacetin Across Disease Models
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Disease
Model

Experimental
System

Dosing/Concentration Key Outcomes

Cardiac

Hypertrophy

TAC mouse model Not specified Improved HW/TL ratio; Reduced

fibrosis; Improved cardiac
function parameters

Colon Cancer HCT116 xenograft
mouse model

0.4-2 mg/kg (i.p.); 100
mg/kg (oral)

Significant tumor growth
suppression; Reduced polyp

formation

Insulin

Resistance

HFD-induced

obesity mouse
model

Not specified Reduced plasma glucose,

insulin, HOMA-IR; Improved lipid
metabolism

Asthma OVA-induced
mouse model

25-100 mg/kg Reduced airway inflammation;
Decreased inflammatory

cytokines

Influenza Lung

Injury

IAV-infected mouse

model

Not specified Reduced viral infection;

Attenuated pulmonary fibrosis

Experimental Protocols and Methodologies

SGK1 Inhibition Assays

The identification and characterization of herbacetin as an SGK1 inhibitor employed comprehensive

biochemical approaches:

Mass Spectrometry-Based Kinase Inhibitory Assay: SGK1 activity was evaluated using a mass

spectrometry-based kinase inhibitory assay that measured herbacetin's inhibitory concentration (IC₅₀

= 752 nM) [1]. The assay conditions involved specific buffer systems and incubation parameters to

accurately quantify inhibition kinetics.

Thermal Shift Assay: This method detected the stabilization of SGK1 protein upon herbacetin

binding by monitoring protein thermal denaturation curves, with temperature shifts indicating direct
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binding interactions [1].

KINOMEscan In Vitro Assay: A competitive binding assay that quantified herbacetin binding to

SGK1 relative to other kinases, demonstrating selectivity across the kinome [1].

Molecular Docking: Computational modeling predicted the binding orientation of herbacetin within

the SGK1 active site, identifying specific amino acid residues (particularly Asp177) critical for the

interaction [1].

ODC Inhibition Assays

The characterization of herbacetin as an ODC inhibitor utilized multiple complementary techniques:

ODC Enzyme Activity Assay: ODC activity was measured as the release of CO₂ from L-[1-C¹⁴]

ornithine, with herbacetin demonstrating concentration-dependent inhibition [5]. Standard protocols

involved incubating cell lysates or recombinant ODC protein with reaction buffer and various doses of

herbacetin at 37°C for 1 hour.

Pull-Down Assay with Herbacetin-Conjugated Beads: CNBr-herbacetin-conjugated Sepharose 4B

beads were used to demonstrate direct binding between herbacetin and ODC protein [5]. Recombinant

human ODC protein or total cell lysates were incubated with herbacetin-Sepharose beads, followed

by washing and detection of bound ODC.

Computer Docking and Modeling: The structure of ODC (PDB code: 1NJJ) was used as the receptor

model in docking simulations using the Schrödinger Suite, with the Traditional Chinese Medicine

Database screened to identify potential ODC inhibitors [5].

In Vivo Efficacy Studies

Standardized animal model protocols have been established for evaluating herbacetin efficacy:

Cardiac Hypertrophy Model: Transverse aortic constriction (TAC) was performed on mice, with

herbacetin administration starting the second day after surgery and maintained by one administration
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per day for 4 weeks [1]. Assessment included heart weight to tibia length ratios, echocardiographic

parameters, and histological analysis of fibrosis.

Asthma Model: Ovalbumin (OVA)-induced asthma models were established in mice by

intraperitoneal injection of OVA and Al(OH)₃ every 7 days for 28 consecutive days [3]. Herbacetin

was administered at various doses (25, 50, 100 mg/kg) once every 7 days for 14 consecutive days after

asthma induction.

Colon Cancer Models: For xenograft studies, athymic nude mice were inoculated with HCT116 cells

and herbacetin administered via intraperitoneal injection (3 times weekly) or oral gavage (5 times

weekly) [5]. For the ApcMin/+ model, herbacetin was injected i.p. 3 times weekly for 8 weeks.

Diagram 2: Experimental workflow for herbacetin mechanism characterization. The flowchart illustrates the

multi-stage approach for identifying and validating herbacetin's biological activities, from initial screening

through mechanistic studies and efficacy validation.

Current Research Gaps and Future Directions

Despite significant progress in understanding herbacetin's therapeutic potential, several critical research

gaps remain:

Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, excretion)

studies are needed to fully characterize herbacetin's bioavailability, tissue distribution, and metabolic

fate in vivo [1] [5]. Current research has primarily focused on efficacy rather than pharmacokinetic

properties.

Formulation Optimization: Development of advanced delivery systems to overcome herbacetin's

solubility limitations could significantly enhance its therapeutic potential [2]. Nanoformulations or

prodrug strategies may improve bioavailability.

Toxicological Assessment: While preliminary studies suggest favorable toxicity profiles compared to

drugs like DFMO [5], systematic toxicological evaluation following regulatory guidelines is necessary

before clinical translation.
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Combination Therapies: Exploration of herbacetin in combination with existing therapeutics

represents a promising direction, particularly for cancer (with conventional chemotherapeutics) or

metabolic diseases (with existing antidiabetic agents) [4] [5].

Biomarker Development: Identification of predictive biomarkers for treatment response would

facilitate patient stratification in future clinical trials, particularly for cancer applications where ODC

expression levels may correlate with efficacy [5].

Conclusion

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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